3-Propoxypyridin-2-amine

説明

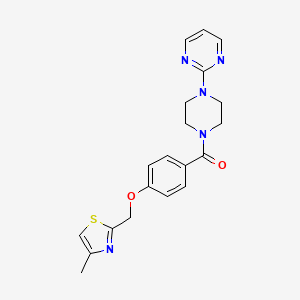

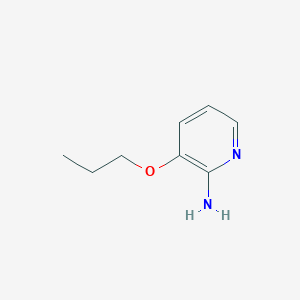

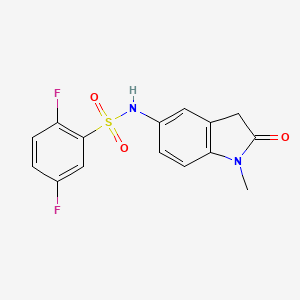

3-Propoxypyridin-2-amine is an organic compound that belongs to the class of aminopyridines . It has the empirical formula C8H12N2O and a molecular weight of 152.19 . The compound is solid in form .

Synthesis Analysis

Unfortunately, there is limited information available on the synthesis of 3-Propoxypyridin-2-amine. It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . More research is needed to understand the synthesis process of this compound.Molecular Structure Analysis

The molecular structure of 3-Propoxypyridin-2-amine can be represented by the SMILES stringNC1=NC=CC=C1OCCC . The InChI representation is 1S/C8H12N2O/c1-2-6-11-7-4-3-5-10-8(7)9/h3-5H,2,6H2,1H3,(H2,9,10) .

科学的研究の応用

Pharmaceutical Research and Drug Development

3-Propoxypyridin-2-amine is a valuable intermediate in pharmaceutical research. Its pyridine core is a common motif in drugs due to its bioisosteric similarity to benzene, with the added benefit of a heteroatom. This compound can be used to synthesize various derivatives with potential anticancer , antiviral, and antimicrobial properties. Its modification can lead to the development of new therapeutic agents targeting specific pathways in cancer cells.

Safety and Hazards

The safety information provided by Sigma-Aldrich indicates that 3-Propoxypyridin-2-amine is classified as Acute Tox. 4 Oral - Eye Dam. 1 . The hazard statements include H302 - Harmful if swallowed and H318 - Causes serious eye damage . The precautionary statements include P280 - Wear protective gloves/protective clothing/eye protection/face protection and P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

特性

IUPAC Name |

3-propoxypyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-2-6-11-7-4-3-5-10-8(7)9/h3-5H,2,6H2,1H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHHKGFKPYDOLNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(N=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Propoxypyridin-2-amine | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Azepan-1-yl)-4-[(4-chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B2860313.png)

![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-3-nitro-phthalamic acid](/img/structure/B2860320.png)

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2860323.png)

![4-isopropoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2860324.png)

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide](/img/structure/B2860327.png)

![1,3,4,4a,5,7,8,8a-Octahydropyrano[3,4-c]pyridin-6-one](/img/structure/B2860330.png)

![[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B2860333.png)